2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide: is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst, such as palladium, and is carried out under inert conditions to prevent oxidation.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated indolizine derivative.
Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the indolizine derivative with 3-methylphenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzoyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for studying cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
- 2-amino-3-(3,4-dimethylphenyl)indolizine-1-carboxamide
- 2-amino-3-(3-methylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide stands out due to the presence of both 3,4-dimethylbenzoyl and 3-methylphenyl groups
Properties
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-7-6-8-19(13-15)27-25(30)21-20-9-4-5-12-28(20)23(22(21)26)24(29)18-11-10-16(2)17(3)14-18/h4-14H,26H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVOVEHTHMUHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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